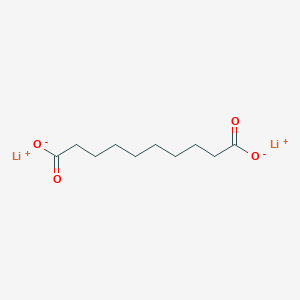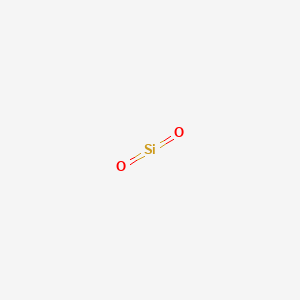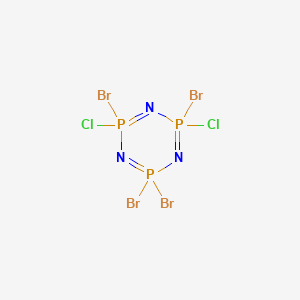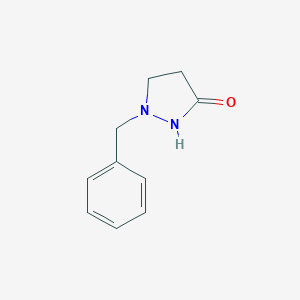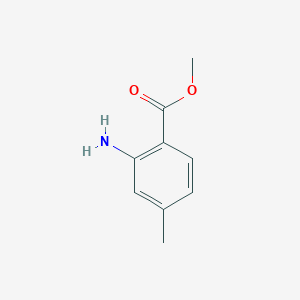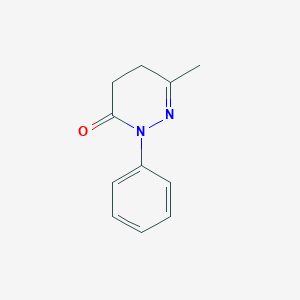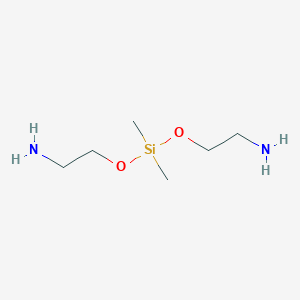
Bis(2-aminoethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethoxy)dimethylsilane is a chemical compound that is commonly used in scientific research for its unique properties. It is a silane coupling agent that is utilized in the synthesis of various materials such as polymers, composites, and coatings. This compound has gained significant attention due to its ability to enhance the adhesion and durability of materials.
Wirkmechanismus
Bis(2-aminoethoxy)dimethylsilane acts as a coupling agent by forming a covalent bond between two materials. This coupling agent has a unique ability to bond with both organic and inorganic materials, making it highly versatile. The covalent bond formed between the materials enhances the adhesion and durability of the material, making it more resistant to wear and tear.
Biochemical and Physiological Effects
Bis(2-aminoethoxy)dimethylsilane has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(2-aminoethoxy)dimethylsilane in laboratory experiments are its ability to enhance the adhesion and durability of materials, making them more resistant to wear and tear. It is also highly versatile and can bond with both organic and inorganic materials. The limitations of using this compound are its cost and availability. Bis(2-aminoethoxy)dimethylsilane is relatively expensive and may not be readily available in all laboratory settings.
Zukünftige Richtungen
There are several future directions for the use of Bis(2-aminoethoxy)dimethylsilane in scientific research. One potential application is in the production of biocompatible materials for medical devices. This compound could be utilized to improve the adhesion and durability of materials used in medical implants, making them more resistant to wear and tear. Another potential application is in the production of high-performance materials for aerospace and automotive industries. Bis(2-aminoethoxy)dimethylsilane could be utilized to enhance the adhesion and durability of materials used in these industries, making them more resistant to extreme temperatures and environmental conditions.
Conclusion
In conclusion, Bis(2-aminoethoxy)dimethylsilane is a highly versatile compound that is widely used in scientific research for its ability to enhance the adhesion and durability of materials. Its unique properties make it a valuable tool in the synthesis of various materials such as polymers, composites, and coatings. While it has no known biochemical or physiological effects, it is considered to be a safe and non-toxic compound when used in laboratory experiments. With its potential applications in the production of biocompatible materials and high-performance materials for aerospace and automotive industries, Bis(2-aminoethoxy)dimethylsilane is a compound that will continue to be of great interest to scientists and researchers in the future.
Synthesemethoden
Bis(2-aminoethoxy)dimethylsilane is synthesized by the reaction of dimethyldichlorosilane with 2-aminoethanol. This reaction produces a clear, colorless liquid that is soluble in water and various organic solvents. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethoxy)dimethylsilane is widely used in scientific research due to its ability to improve the properties of materials. It is utilized as a coupling agent in the synthesis of various materials such as polymers, composites, and coatings. This compound enhances the adhesion and durability of materials, making them more resistant to wear and tear. It is also used in the production of adhesives, sealants, and coatings for various industrial applications.
Eigenschaften
CAS-Nummer |
15942-80-0 |
|---|---|
Produktname |
Bis(2-aminoethoxy)dimethylsilane |
Molekularformel |
C6H18N2O2Si |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
2-[2-aminoethoxy(dimethyl)silyl]oxyethanamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3 |
InChI-Schlüssel |
XCYUKUCZYUZAOV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(OCCN)OCCN |
Kanonische SMILES |
C[Si](C)(OCCN)OCCN |
Andere CAS-Nummern |
15942-80-0 |
Piktogramme |
Irritant |
Synonyme |
2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)


